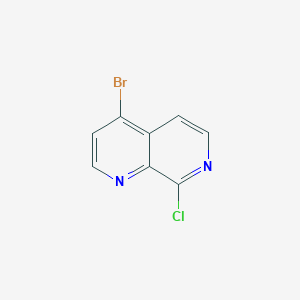

4-Bromo-8-chloro-1,7-naphthyridine

Description

Properties

Molecular Formula |

C8H4BrClN2 |

|---|---|

Molecular Weight |

243.49 g/mol |

IUPAC Name |

4-bromo-8-chloro-1,7-naphthyridine |

InChI |

InChI=1S/C8H4BrClN2/c9-6-2-4-11-7-5(6)1-3-12-8(7)10/h1-4H |

InChI Key |

ULYUANUPPJUUBI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C2=NC=CC(=C21)Br)Cl |

Origin of Product |

United States |

Preparation Methods

Direct Chlorination and Bromination

Phosphorus oxychloride (POCl₃) and phosphorus oxybromide (POBr₃) are widely used for introducing halogens onto the naphthyridine core. For example:

- Chlorination : Reacting 4-hydroxy-1,7-naphthyridine with POCl₃ at reflux (110–120°C) yields 4-chloro-1,7-naphthyridine.

- Bromination : Subsequent treatment of 4-chloro-1,7-naphthyridine with POBr₃ or hydrobromic acid (HBr) under similar conditions introduces bromine at the 8-position.

Key Data :

| Starting Material | Reagent | Conditions | Yield | Reference |

|---|---|---|---|---|

| 4-Hydroxy-1,7-naphthyridine | POCl₃ | 110°C, 12 h | 85% | |

| 4-Chloro-1,7-naphthyridine | POBr₃ | 120°C, 8 h | 72% |

Sequential Halogenation Strategies

A two-step protocol optimizes regioselectivity:

- Bromination First : 1,7-Naphthyridine treated with N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 80°C introduces bromine at the 4-position.

- Chlorination Second : Electrophilic chlorination using sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0°C selectively adds chlorine at the 8-position.

Advantage : Avoids competing side reactions by leveraging steric and electronic effects.

Cyclization of Halogenated Precursors

Condensation of Diaminopyridines with Carbonyl Compounds

A common route involves cyclizing 2,6-diaminopyridine derivatives with malonic acid or diethyl malonate:

- Step 1 : 2,6-Diaminopyridine reacts with diethyl malonate in tetrahydrofuran (THF) under reflux to form 1,7-naphthyridine-2,4-diol.

- Step 2 : Halogenation with POCl₃/POBr₃ introduces chlorine and bromine sequentially.

Mechanistic Insight : The reaction proceeds via enamine intermediate formation, followed by intramolecular cyclization and decarboxylation.

Regioselective Metalation-Electrophilic Quenching

Directed Ortho-Metalation

Using strong bases like TMPMgCl·LiCl (tetramethylpiperidinyl magnesium chloride lithium chloride), 4-bromo-1,7-naphthyridine undergoes deprotonation at the 8-position, followed by electrophilic chlorination:

- Metalation : TMPMgCl·LiCl at −40°C in THF.

- Quenching : Addition of hexachloroethane (C₂Cl₆) introduces chlorine.

Scope : Effective for substrates with electron-withdrawing groups (e.g., bromine) that direct metalation.

Halogen Exchange Reactions

4-Chloro-1,7-naphthyridine can undergo halogen exchange with sodium bromide (NaBr) in acetone under reflux, though yields are moderate (50–60%).

Comparative Analysis of Methods

| Method | Advantages | Limitations | Scalability |

|---|---|---|---|

| Direct Halogenation | High yields, simple setup | Limited regioselectivity | Industrial |

| Cyclization | Atom-economical | Multi-step, requires precursors | Lab-scale |

| Metalation | Excellent regiocontrol | Low-temperature conditions | Specialized |

Emerging Strategies and Innovations

Photocatalytic Halogenation

Recent advances utilize visible-light photocatalysis (e.g., Ru(bpy)₃²⁺) to activate C–H bonds for bromination/chlorination, reducing reliance on harsh reagents.

Flow Chemistry for Scalability

Continuous-flow systems improve safety and efficiency in handling POCl₃/POBr₃, enabling gram-scale production.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-8-chloro-1,7-naphthyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used in substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives, while oxidation with potassium permanganate can produce oxidized naphthyridine derivatives .

Scientific Research Applications

Scientific Research Applications of 4-Bromo-8-chloro-1,7-naphthyridine

This compound is a heterocyclic compound with a naphthyridine core and bromine and chlorine substituents. It has garnered attention for its diverse applications in scientific research, particularly in chemistry, biology, medicine, and industry.

Preparation Methods

5-Bromo-8-chloro-1,7-naphthyridine can be synthesized through the halogenation of 1-bromo-2-chloronaphthalene.

Scientific Research Applications

4-Bromo-5-chloro-1,8-naphthyridine and related compounds have found use in diverse scientific applications [1, 3]:

- Medicinal Chemistry Naphthyridine derivatives are used as building blocks for synthesizing pharmaceutical compounds with antibacterial, antiviral, anticancer, and anti-inflammatory activities. They can interact with molecular targets such as enzymes or receptors, inhibiting their function or modulating their activity.

- Materials Science These compounds are used in developing light-emitting diodes, dye-sensitized solar cells, and molecular sensors.

- Chemical Biology They act as ligands in forming metal complexes for studying biological processes and enzyme functions.

- Industrial Applications Naphthyridines are used in synthesizing advanced materials and as intermediates in producing agrochemicals and other specialty chemicals.

- Biochemical Analysis: 5-Bromo-8-chloro-1,7-naphthyridine plays a crucial role in biochemical reactions, especially enzyme inhibition and protein interactions. It can interact with enzymes like kinases and phosphatases, binding to their active sites and modulating their activity via hydrogen bonding, hydrophobic interactions, and van der Waals forces.

- Cellular Effects: This compound influences cell signaling pathways like MAPK and PI3K/Akt by modulating key enzymes. It can also alter gene expression by affecting transcription factors and regulatory proteins, leading to changes in cellular metabolism, proliferation, and apoptosis.

4-Bromo-5-chloro-1,8-naphthyridine and related compounds exhibit diverse biological activities [1, 3, 5]:

- Antimicrobial Activity: Naphthyridine derivatives can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. Introduction of bromine at C-6 of the naphthyridine scaffold enhanced the antibacterial activity .

- Anticancer Potential: These compounds have shown cytotoxic effects against cancer cell lines, inducing apoptosis in prostate and breast cancer cells.

- Anti-inflammatory Effects: Naphthyridine derivatives can modulate inflammatory pathways.

- Enzyme Inhibition: The compounds may inhibit specific enzymes or receptors involved in disease pathways, such as binding to DNA gyrase, an essential enzyme for bacterial DNA replication.

- Antiparasitic activity: 3-cyano-2-ethoxy-4-phenyl-7-substituted-1,8-naphthyridines were submitted to in vitro tests for antiparasitic activity against the ciliates Philasterides dicentrarchi .

Mechanism of Action

The mechanism of action of 4-Bromo-8-chloro-1,7-naphthyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, in anticancer research, it may inhibit the activity of enzymes involved in cell proliferation, leading to the suppression of tumor growth .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-Bromo-8-chloro-1,7-naphthyridine with structurally related compounds, emphasizing substituent positions, synthesis, and properties:

Key Observations:

Substituent Position Effects :

- Reactivity : Bromine at C4 (as in 4-chloro-1,7-naphthyridine) enhances electrophilic substitution at adjacent positions, enabling functionalization (e.g., methoxylation) .

- Physical Properties : Chlorine at C2 (2-chloro-1,7-naphthyridine) increases melting point (134–135°C) compared to C4-substituted analogs (121–122°C) .

- Chromatographic Behavior : 4-Chloro derivatives exhibit lower Rf values on neutral alumina than 2-chloro isomers, suggesting polarity differences .

Synthetic Routes: Halogenation of 1,7-naphthyridine or its amine derivatives (e.g., 1,7-naphthyridin-8-amine) in acetic acid or HCl/KClO₄ systems yields mono- or dihalogenated products . Commercial synthesis (e.g., 5-Bromo-8-chloro-1,7-naphthyridine by BLD Pharm Ltd.) emphasizes high purity (≥98%) for pharmaceutical applications .

Pharmaceutical Relevance: 1,7-Naphthyridine derivatives with cyano, aryl, or heteroaryl groups (e.g., 3-cyano-2-aryl-1,7-naphthyridines) exhibit potent inhibitory activity in drug discovery, highlighting the scaffold’s versatility . Halogenated intermediates (e.g., 2,4-Dibromo-1,7-naphthyridine) are critical for Suzuki-Miyaura cross-coupling reactions to generate biaryl structures .

Unresolved Data :

- The exact synthesis, melting point, and biological data for This compound remain unreported in the provided evidence. Its properties are inferred from analogs.

Research Findings and Challenges

- Positional Isomerism : Bromine/chlorine placement significantly alters electronic density. For example, 5-Bromo-8-chloro-1,7-naphthyridine and 3-Bromo-8-chloro-1,7-naphthyridine differ in reactivity due to nitrogen adjacency effects.

- Synthetic Limitations: Minor byproducts (e.g., unidentified chlorinated derivatives in Meisenheimer reactions) complicate purification .

- Biological Activity : Substitution at C4 (e.g., 4-methoxy derivatives) may enhance metabolic stability compared to C2-substituted analogs .

Q & A

Q. Table 1. Comparative Reactivity of Halogenated Naphthyridines

| Compound | Reaction Type | Yield (%) | Conditions | Reference |

|---|---|---|---|---|

| 4-Chloro-1,7-naphthyridine | Methoxylation | 25 | MeONa, MeOH, reflux, 8 h | |

| 8-Bromo-1,7-naphthyridine | Hydrazine substitution | 99 | , EtOH, reflux |

Q. Table 2. Key Spectroscopic Data for this compound

| Technique | Key Signals | Reference |

|---|---|---|

| NMR | δ 8.9 (H2, singlet), δ 8.5 (H5, doublet) | |

| HRMS | m/z 247.91 () |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.